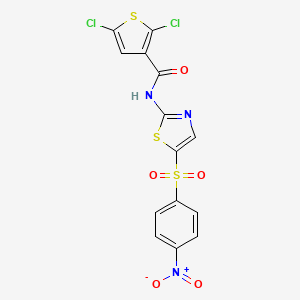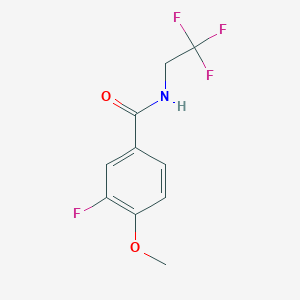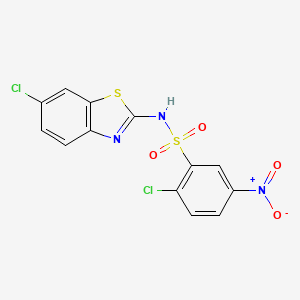![molecular formula C21H29N3O4 B2798344 tert-butyl 4-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]piperazine-1-carboxylate CAS No. 745048-06-0](/img/structure/B2798344.png)
tert-butyl 4-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]piperazine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 4-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C21H29N3O4 and its molecular weight is 387.48. The purity is usually 95%.
BenchChem offers high-quality tert-butyl 4-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl 4-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Phenolic Antioxidants and Environmental Concerns
Synthetic phenolic antioxidants (SPAs), including compounds similar to tert-butyl 4-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]piperazine-1-carboxylate, are utilized in various industries to extend product shelf life by inhibiting oxidation. Environmental studies reveal their presence in different matrices like indoor dust, air particulates, sea sediment, and water, indicating widespread dispersion. Human exposure to SPAs is confirmed through detection in tissues, serum, and other bodily fluids, primarily via food intake, dust ingestion, and the use of personal care products. Toxicity assessments suggest potential hepatic, endocrine-disrupting effects, and carcinogenic risks, with transformation products often being more harmful. Future research should focus on environmental behaviors of novel SPAs, co-exposure toxicity effects, and the development of safer alternatives (Liu & Mabury, 2020).
Synthetic Routes of Therapeutically Relevant Compounds
Research on synthetic routes, such as those involving tert-butyl 4-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]piperazine-1-carboxylate, highlights the development of efficient methodologies for producing therapeutically valuable compounds. Vandetanib synthesis, for example, employs tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate and ethyl vanillate through a series of chemical transformations, demonstrating the compound's relevance in pharmaceutical manufacturing due to favorable yields and commercial scalability (Mi, 2015).
Bioactive Neo Fatty Acids and Derivatives
The exploration of neo fatty acids, neo alkanes, and their derivatives, including those with tert-butyl groups, showcases their potential in developing antioxidants, anticancer, antimicrobial, and antibacterial agents. These natural and synthetic compounds are promising for future chemical preparations, with some exhibiting significant bioactivity. Their applications in cosmetics, agriculture, and pharmaceuticals underline the importance of tert-butyl group-containing compounds in scientific research and industrial applications (Dembitsky, 2006).
Tert-Butanesulfinamide in N-Heterocycle Synthesis
Tert-Butanesulfinamide, closely related to tert-butyl 4-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]piperazine-1-carboxylate, is pivotal in synthesizing chiral N-heterocycles, illustrating the compound's utility in producing natural products and therapeutics. This review encapsulates the advancements in asymmetric synthesis of piperidines, pyrrolidines, azetidines, and their derivatives, highlighting the method's broad applicability in accessing diverse molecular architectures (Philip et al., 2020).
Eigenschaften
IUPAC Name |
tert-butyl 4-[4-(1,3-dioxoisoindol-2-yl)butyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4/c1-21(2,3)28-20(27)23-14-12-22(13-15-23)10-6-7-11-24-18(25)16-8-4-5-9-17(16)19(24)26/h4-5,8-9H,6-7,10-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSSZNZSUPSTEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 4-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]piperazine-1-carboxylate | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclopropyl-N-[(2-fluorophenyl)methyl]-6-methanesulfonylpyridine-3-sulfonamide](/img/structure/B2798262.png)
![1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2798263.png)

![9-[(3-fluorophenyl)methyl]-9H-purin-6-amine](/img/structure/B2798268.png)
![Ethyl 2-{[3,5-bis(trifluoromethyl)phenyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2798269.png)
![2-(2-amino-2-oxoethyl)-N-cyclohexyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2798271.png)
![2-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-1,3-benzoxazole](/img/structure/B2798275.png)
![N-(1-cyanocyclopentyl)-2-[[4-ethyl-5-(2-phenylquinolin-4-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2798278.png)



![2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2798282.png)

